N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-4-19(16)28(22(30)26-21)8-2-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQLFLODDWRKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a morpholinopropyl moiety linked through a thioacetamide functional group. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways. For instance, pyrimidine derivatives have shown efficacy against kinases implicated in cancer and infectious diseases.
- Kinase Inhibition : The compound may inhibit kinases such as PfGSK3 and PfPK6, which are critical in regulating cellular processes and have been targeted for antimalarial drug development .
- Antimicrobial Activity : Compounds with similar scaffolds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal pathogens.
Pharmacological Effects
Studies have reported various pharmacological effects associated with similar compounds:
- Anticancer Activity : Compounds derived from pyrimidine structures have been shown to exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Data Tables
Case Studies
- Antimalarial Activity : A study identified novel pyrimidine derivatives that showed potent inhibition of PfGSK3 and PfPK6. The lead compound exhibited 100% inhibition at 1 μM concentration .
- Cytotoxicity in Cancer Cells : Research on structurally similar compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating a potential pathway for therapeutic development .
Comparison with Similar Compounds
Structural Variations
Key differences among related compounds include:
- Aromatic substituents : The target compound’s 3,4-dichlorophenyl group contrasts with analogs like N-(4-chlorophenyl) () or N-(2,3-dichlorophenyl) () derivatives. These variations influence electronic properties and steric bulk .
- Pyrimidine ring substituents: The 3-morpholinopropyl group in the target compound differs from simpler groups like methyl () or thieno-fused systems (), which affect solubility and target binding .
- Linkage type : The thioacetamide (-S-CH2-CO-NH-) bridge in the target and contrasts with oxyacetamide (-O-CH2-CO-NH-) linkages (), altering metabolic stability .
Physicochemical Properties
- NH chemical shifts: The acetamide NH in (10.10 ppm) and (9.78 ppm) reflects electronic effects from substituents. The target’s morpholinopropyl group may further deshield the NH proton due to increased electron donation.
- Melting points : Higher melting points (e.g., 230°C in ) correlate with stronger crystalline packing, influenced by halogen substituents and planar pyrimidine cores .
Spectroscopic and Analytical Trends
- NMR regions: highlights that chemical shift differences in specific regions (e.g., 29–36 ppm) can localize substituent effects. For the target compound, the morpholinopropyl group would likely perturb shifts in the pyrimidine and adjacent regions .
- Elemental analysis : Close agreement between calculated and observed values (e.g., ) indicates high purity, critical for biological testing .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with cyclopenta[d]pyrimidinone cores and incorporating thioacetamide linkages. Key steps include:
- Nucleophilic substitution to introduce the morpholinopropyl group.
- Thioacetylation using mercaptoacetic acid derivatives under reflux conditions.
- Acylation with 3,4-dichlorophenyl isocyanate or activated esters.
Critical Parameters:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
- Catalysts : Triethylamine or DMAP to accelerate acylation .
- Temperature : Controlled heating (70–100°C) to avoid side reactions .
Example Yield Optimization Table:
| Step | Reaction Type | Optimal Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | Cyclization | DMF | None | 65–75% |
| 2 | Thioacetylation | DCM | TEA | 70–85% |
| 3 | Acylation | THF | DMAP | 60–80% |
Data generalized from analogous syntheses in .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?
Answer:
- 1H NMR : Expect signals for the dichlorophenyl group (δ 7.2–7.8 ppm), morpholinopropyl protons (δ 2.5–3.5 ppm), and cyclopenta[d]pyrimidinone NH (δ 10–12 ppm) .
- LC-MS : A molecular ion peak at m/z ≈ 500–550 [M+H]+, depending on substituents .
- Elemental Analysis : Target C, H, N, S within ±0.3% of theoretical values to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
